molecular formula C8H10ClNO3 B11895852 2-Amino-6-methoxybenzoic acid hydrochloride CAS No. 108937-85-5

2-Amino-6-methoxybenzoic acid hydrochloride

Cat. No.: B11895852
CAS No.: 108937-85-5
M. Wt: 203.62 g/mol
InChI Key: WICPKSMYNWTDBN-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzoic acid hydrochloride: is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxybenzoic acid hydrochloride typically involves the following steps:

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To introduce the amino group.

    Methoxylation Reactions: Using methanol and appropriate catalysts.

    Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.

Medicine:

    Pharmaceuticals: Used in the synthesis of drugs and active pharmaceutical ingredients.

Industry:

    Dye Manufacturing: Used as an intermediate in the production of dyes and pigments.

    Polymer Industry: Used in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: By binding to the active site of enzymes, preventing substrate binding.

    Receptor Modulation: By interacting with receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

    2-Amino-5-methoxybenzoic acid: Similar structure but with the methoxy group at the fifth position.

    2-Amino-4-methoxybenzoic acid: Similar structure but with the methoxy group at the fourth position.

    2-Amino-3-methoxybenzoic acid: Similar structure but with the methoxy group at the third position.

Uniqueness: 2-Amino-6-methoxybenzoic acid hydrochloride is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

108937-85-5

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

2-amino-6-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-12-6-4-2-3-5(9)7(6)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H

InChI Key

WICPKSMYNWTDBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)N.Cl

Origin of Product

United States

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